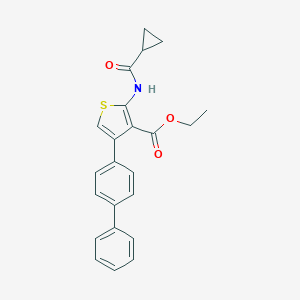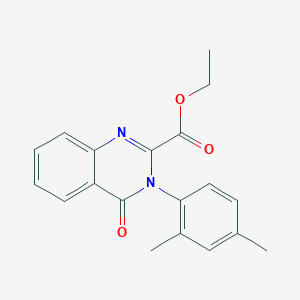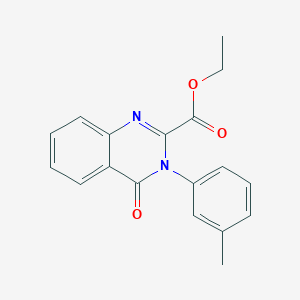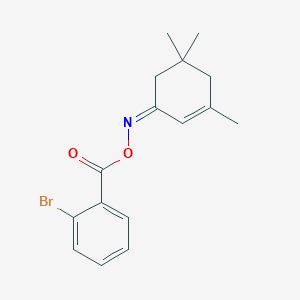![molecular formula C16H15ClN2O B375938 1-[2-(4-Chlorophenoxy)ethyl]-2-methylbenzimidazole CAS No. 309938-36-1](/img/structure/B375938.png)
1-[2-(4-Chlorophenoxy)ethyl]-2-methylbenzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(4-Chlorophenoxy)ethyl]-2-methylbenzimidazole is an organic compound that belongs to the class of benzimidazoles This compound is characterized by the presence of a benzimidazole ring substituted with a 4-chlorophenoxyethyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-Chlorophenoxy)ethyl]-2-methylbenzimidazole typically involves the following steps:
Formation of 4-chlorophenoxyethyl bromide: This intermediate is prepared by reacting 4-chlorophenol with ethylene bromide in the presence of a base such as potassium carbonate.
N-Alkylation of 2-methylbenzimidazole: The 4-chlorophenoxyethyl bromide is then reacted with 2-methylbenzimidazole in the presence of a base like sodium hydride or potassium carbonate to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(4-Chlorophenoxy)ethyl]-2-methylbenzimidazole can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Halogen atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or potassium thiolate.
Major Products:
Oxidation: N-oxides of benzimidazole.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[2-(4-Chlorophenoxy)ethyl]-2-methylbenzimidazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: Its interactions with enzymes and receptors are of interest for understanding biochemical pathways.
Mechanism of Action
The mechanism of action of 1-[2-(4-Chlorophenoxy)ethyl]-2-methylbenzimidazole involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
- 1-[2-(4-Chlorophenoxy)ethyl]-2-(trifluoromethyl)benzimidazole
- 1-[2-(4-Chlorophenoxy)ethyl]azepane
Comparison: 1-[2-(4-Chlorophenoxy)ethyl]-2-methylbenzimidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in biological assays, making it a valuable compound for targeted research applications.
Properties
IUPAC Name |
1-[2-(4-chlorophenoxy)ethyl]-2-methylbenzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O/c1-12-18-15-4-2-3-5-16(15)19(12)10-11-20-14-8-6-13(17)7-9-14/h2-9H,10-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLKXHRPFRHZMHU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CCOC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[3-Amino-4-(5-methyl-2-furyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl](4-chlorophenyl)methanone](/img/structure/B375856.png)
![[3-Amino-4-(5-methyl-2-furyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl](4-methoxyphenyl)methanone](/img/structure/B375859.png)
![N-{2-(3,4-dimethoxyphenyl)-1-[(2-methoxyanilino)carbonyl]vinyl}-4-methoxybenzamide](/img/structure/B375860.png)

![Ethyl 2-[(2-chlorobenzoyl)amino]-4-isobutyl-3-thiophenecarboxylate](/img/structure/B375862.png)
![Ethyl 4-isobutyl-2-[(3-methylbenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B375863.png)
![2-amino-4-(3,4-dimethoxyphenyl)-4H-[1]benzothieno[3,2-b]pyran-3-carbonitrile](/img/structure/B375864.png)

![2-[2-Furoyl(4-methoxybenzyl)amino]benzoic acid](/img/structure/B375869.png)
![2-[Benzyl(2-furoyl)amino]benzoic acid](/img/structure/B375870.png)
![2-[(4-Methoxybenzyl)(2-thienylcarbonyl)amino]benzoic acid](/img/structure/B375871.png)



